1-Fluoro-2-methyl-3-(sulfinylamino)benzene
Overview
Description
“1-Fluoro-2-methyl-3-(sulfinylamino)benzene” is a benzene derivative with a fluoro, methyl, and sulfinylamino substituents at the 1st, 2nd, and 3rd positions respectively .
Molecular Structure Analysis
The molecule contains a total of 17 bonds; 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .Scientific Research Applications
Reactions and Synthesis
Synthesis of Disubstituted Alkenes : The stereoselective synthesis of disubstituted alkenes, such as (E)-[[fluoro(2-phenylcyclohexylidene)-methyl]sulfonyl]benzene, involves reactions that contribute to the field of organic synthesis. This research highlights the potential of compounds related to 1-Fluoro-2-methyl-3-(sulfinylamino)benzene in creating structurally diverse molecules (McCarthy et al., 2003).
Organic Reaction Mechanisms : Reactions of fluoro(sulfonyloxy)iodo]benzenes, similar in structure to the compound , with acyclic olefins and methyl methacrylate, have been studied to understand their reaction mechanisms. Such studies are significant for advancing organic chemistry knowledge (Pirkuliev et al., 2001).
Fluorine Chemistry : Research on the synthesis and nucleophilic aromatic substitution of compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which shares structural features with the target compound, contributes to the broader understanding of fluorine chemistry, particularly in aromatic systems (Ajenjo et al., 2016).
Materials Science and Chemistry
Crystal Structure Analysis : Studies on the influence of fluorine side-group substitution on crystal structures, for example, in benzene-1,3,5-trisamides, shed light on how small changes in molecular structure, such as fluorination, can significantly alter crystal packing and material properties (Zehe et al., 2014).
Development of Fluorophores : The development of novel green fluorophores, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrates the application of fluorinated benzene derivatives in the field of luminescent materials. This has implications for imaging and other spectroscopic applications (Beppu et al., 2015).
Solubility Studies : The solubility of compounds like 1-fluoro-4-(methylsulfonyl)benzene in various solvents, a study crucial for understanding the physicochemical properties of such compounds, is essential for their application in chemical processes (Qian et al., 2014).
Pharmaceutical and Biomedical Research
- Electrophilic Fluorination Agents : The development of new agents like N-Fluoro-3-ethyl-3-methyl-1,1-dioxo-2,3-dihydro-1H-1λ6-benzo[e]1,2-thiazin-4-one demonstrates the utility of fluorinated benzene derivatives in electrophilic fluorination of carbanions, relevant in pharmaceutical synthesis (Takéuchi et al., 1999).
Environmental and Analytical Chemistry
- NMR Indicators : Compounds such as 1-fluoro-2,6-bis(methylene-iminodiacetate)benzene, serving as NMR indicators for protons and metal ions, demonstrate the application of fluorinated benzene derivatives in analytical chemistry, particularly in NMR spectroscopy (Plenio & Burth, 1994).
Properties
IUPAC Name |
1-fluoro-2-methyl-3-(sulfinylamino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNOS/c1-5-6(8)3-2-4-7(5)9-11-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIWSCQTRPRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.